(R)-2-Phenylpyrrolidine

Vue d'ensemble

Description

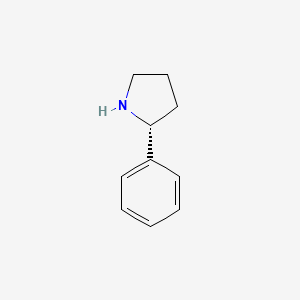

®-2-Phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenyl group attached to the second carbon of the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylpyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer. Another method involves the reduction of 2-phenylpyrrolidin-2-one using a chiral reducing agent.

Industrial Production Methods

In industrial settings, ®-2-Phenylpyrrolidine can be produced through large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to facilitate the hydrogenation reaction.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different derivatives, such as amines.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

®-2-Phenylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Industry: In the industrial sector, ®-2-Phenylpyrrolidine is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mécanisme D'action

The mechanism of action of ®-2-Phenylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved in its mechanism of action include binding to neurotransmitter receptors and influencing signal transduction processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Phenylpyrrolidine: The enantiomer of ®-2-Phenylpyrrolidine, which has different stereochemistry and potentially different biological activities.

2-Phenylpyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

N-Phenylpyrrolidine: A compound with a phenyl group attached to the nitrogen atom of the pyrrolidine ring.

Uniqueness

®-2-Phenylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct properties and activities compared to its enantiomer and other similar compounds. Its high enantioselectivity in reactions makes it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(R)-2-Phenylpyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a phenyl substituent. Its structure allows it to interact with various biological targets, making it a valuable compound in drug development.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 174.24 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Chirality | Exists as (R) and (S) enantiomers |

The biological activity of this compound involves several mechanisms:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This inhibition can affect the metabolism of various drugs, leading to potential drug-drug interactions and altered pharmacokinetics.

- Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, suggesting potential psychoactive properties. It may act as a ligand for certain receptors, influencing signal transduction pathways related to mood and cognition.

- TRK Inhibition : Recent studies have highlighted its role as a potent inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and survival pathways. This activity is particularly relevant in cancer research, where TRK inhibitors are being explored for their therapeutic potential .

Psychoactive Properties

Research indicates that this compound may exhibit nootropic effects, enhancing memory and cognitive function in animal models. A study demonstrated its ability to improve learning and memory retention in rats .

Case Studies

- Drug Metabolism Studies : In vitro studies have shown that this compound significantly inhibits CYP2D6 activity, leading to increased plasma concentrations of drugs metabolized by this enzyme. This finding emphasizes the importance of understanding its pharmacokinetic interactions in clinical settings.

- Cancer Research : In cellular models expressing TRKA, compounds derived from this compound exhibited potent antiproliferative effects with IC values in the low micromolar range (0.001 - 0.003 μM). These findings suggest that derivatives of this compound could serve as leads for developing targeted cancer therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its structural analogs to highlight its unique properties:

| Compound | Biological Activity | Selectivity/Properties |

|---|---|---|

| This compound | CYP2D6 inhibitor; TRK inhibitor | High gastrointestinal absorption; psychoactive effects |

| (S)-2-Phenylpyrrolidine | Different CYP interactions | Lower potency compared to (R) enantiomer |

| N-Methyl-2-phenylpyrrolidine | Altered metabolism | Increased lipophilicity; different receptor interactions |

Propriétés

IUPAC Name |

(2R)-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364077 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-47-8 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (R)-2-Phenylpyrrolidine demonstrates excellent shape complementarity to the hydrophobic pockets of certain enzymes. For instance, in the development of pan-TRK inhibitors [], incorporating this compound into imidazopyridazine scaffolds resulted in enhanced binding affinity and selectivity for TRK kinases. This is attributed to the specific spatial arrangement of the phenyl and pyrrolidine rings, allowing for favorable interactions within the enzyme's active site. Similarly, research into pyrroloisoquinoline antidepressants [] highlighted the importance of the (R)-enantiomer and the trans isomeric configuration for potent antagonism of tetrabenazine-induced effects and inhibition of biogenic amine uptake.

A: Yes, its utility extends to other therapeutic areas. Studies have explored its incorporation into pyrroloisoquinoline structures, leading to the identification of compounds like 1,2,3,5,6,10bβ‐hexahydro‐6α‐phenylpyrrolo[2,1‐α]isoquinoline [], which exhibits antidepressant-like properties. This highlights the versatility of this compound as a scaffold for exploring diverse pharmacological targets.

A: Yes, researchers have developed asymmetric synthetic approaches. One notable method utilizes asymmetric diol boronic esters, readily converted to alkyldifluoroboranes []. This strategy enables the preparation of this compound with high enantiomeric excess (98% ee), showcasing a practical and scalable route for medicinal chemistry applications.

A: Extensive SAR investigations, particularly within the context of pyrroloisoquinoline antidepressants [], have revealed that modifications to the phenyl ring substituents, stereochemistry, and even the pyrrolidine ring itself significantly influence biological activity. For example, substituting the phenyl ring with bulkier groups or altering its position can drastically affect potency and selectivity for biogenic amine transporters. These findings underscore the importance of a well-defined SAR understanding when designing novel therapeutics incorporating this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.